Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
Overview
Description
Dirhodium(II) complexes, including tetrakis variants, are well-known for their role in catalyzing a variety of chemical reactions, especially those requiring high enantioselectivity. These complexes are characterized by their unique structural configurations and have been utilized in numerous synthetic applications, including C-H activation, cyclopropanation, and oxidation reactions.
Synthesis Analysis
The synthesis of dirhodium(II) complexes typically involves ligand substitution reactions with dirhodium(II) acetate. For example, the synthesis of dirhodium(II) tetrakis(carboxamidates) with chiral ligands involves a straightforward ligand exchange, showcasing the flexibility in modifying the dirhodium core for specific catalytic activities (Doyle et al., 1993).
Molecular Structure Analysis
Dirhodium(II) complexes exhibit diverse molecular structures, often determined by X-ray crystallography. The structure of these complexes can significantly influence their catalytic properties. For instance, the molecular structure analysis of tetrakis(hydroxyacetato)bis(dimethyl sulfoxide)dirhodium(II) revealed a lantern-like dirhodium unit, highlighting the importance of ligand positioning and coordination for catalytic efficiency (Ye et al., 2017).
Chemical Reactions and Properties
Dirhodium(II) complexes are renowned for their catalytic capabilities in various chemical reactions. For example, dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] has been employed in enantioselective amidation of C-H bonds, demonstrating the complexes' utility in achieving high enantioselectivity (Yamawaki et al., 2002).
Scientific Research Applications
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Asymmetric Synthesis
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C-H Activation
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Cyclopropanations
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Stereoselective Reactions of Aryl- and Styryldiazoacetates
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Enantioselective C-H Carbene Insertions
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Asymmetric Cyclopropenation of Aryl Alkynes
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Intermolecular C-H Olefination
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Asymmetric Cyclopropanations
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Stereoselective Reactions of Aryl- and Styryldiazoacetates
Safety And Hazards
The compound is classified under GHS07. The hazard statements associated with it are H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and handle accidental contact or ingestion2.
Future Directions
While I couldn’t find specific future directions for this compound, its use as a catalyst in various chemical reactions suggests that it could have potential applications in the development of new synthetic methods and materials.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.
properties
IUPAC Name |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPFUKPTIAZHHL-JOECBHQBSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+2].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H144N4O16Rh2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470348 | |
Record name | Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1896.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) | |
CAS RN |
179162-34-6 | |
Record name | Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(1-((4-alkyl(C11-C13)ph-sulfonyl)-(2R)-pyrrolidinecarboxylate)-di-Rh(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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